molecular formula C12H10F3NO B13509758 3-Methyl-5-[5-(trifluoromethyl)furan-2-yl]aniline

3-Methyl-5-[5-(trifluoromethyl)furan-2-yl]aniline

Cat. No.: B13509758
M. Wt: 241.21 g/mol
InChI Key: YTUMXRSSOSNALO-UHFFFAOYSA-N
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Description

3-Methyl-5-[5-(trifluoromethyl)furan-2-yl]aniline is a compound that features a trifluoromethyl group attached to a furan ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-[5-(trifluoromethyl)furan-2-yl]aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild and functional group tolerant conditions . Another method includes the direct fluorination of furan derivatives, although this process can be non-selective and may require specific conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification processes such as crystallization and chromatography are crucial to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-[5-(trifluoromethyl)furan-2-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted aniline derivatives.

Scientific Research Applications

3-Methyl-5-[5-(trifluoromethyl)furan-2-yl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-5-[5-(trifluoromethyl)furan-2-yl]aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its binding affinity to certain proteins or enzymes. This can lead to inhibition or activation of specific biological pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-[5-(trifluoromethyl)furan-2-yl]aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H10F3NO

Molecular Weight

241.21 g/mol

IUPAC Name

3-methyl-5-[5-(trifluoromethyl)furan-2-yl]aniline

InChI

InChI=1S/C12H10F3NO/c1-7-4-8(6-9(16)5-7)10-2-3-11(17-10)12(13,14)15/h2-6H,16H2,1H3

InChI Key

YTUMXRSSOSNALO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N)C2=CC=C(O2)C(F)(F)F

Origin of Product

United States

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